molecular formula C10H21N3O2 B12435175 tert-Butyl 3,5-diaminopiperidine-1-carboxylate

tert-Butyl 3,5-diaminopiperidine-1-carboxylate

Cat. No.: B12435175
M. Wt: 215.29 g/mol
InChI Key: AURXMZJBWLDTEE-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-diaminopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and two amino groups at the 3- and 5-positions of the six-membered ring. This compound is widely utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules. Its bifunctional amino groups enable diverse reactivity, such as nucleophilic substitution or coupling reactions, while the tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step syntheses .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 3,5-diaminopiperidine-1-carboxylate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3

InChI Key

AURXMZJBWLDTEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Bisaldehyde Precursors

Synthesis of Bisaldehyde Intermediate

The synthesis begins with ozonolysis of 1,5-diene-piperidine derivatives to generate a bisaldehyde. For example, ozonolysis of N-benzyl-3,5-diene-piperidine in dichloromethane at −78°C yields 3,5-diformylpiperidine .

Reductive Amination

The bisaldehyde undergoes reductive amination using hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source. Key conditions:

  • Solvent: Methanol/water (4:1)
  • Temperature: 0°C → room temperature (24 h)
  • Work-up: Hydrogenolysis (10% Pd/C, H₂, 1 atm) removes the benzyl group.

Yield : 65–72% (after Boc protection).

Table 1: Optimization of Reductive Amination
Parameter Optimal Condition Impact on Yield
Solvent System Methanol/Water (4:1) Maximizes solubility of HOSA
HOSA Equivalents 2.2 eq Prevents over-amination
Reaction Time 24 h Ensures complete imine formation

Hydrogenation of Pyridine Derivatives

Dinitropyridine Hydrogenation

A patent route (WO2005028467A1) describes the hydrogenation of 2-chloro-3,5-dinitropyridine to 3,5-diaminopyridine using:

  • Catalyst: 10% Pd/C
  • Pressure: 50 psi H₂
  • Solvent: Ethanol

Piperidine Ring Formation

The diaminopyridine is hydrogenated further to 3,5-diaminopiperidine under high-pressure H₂ (100 psi) with Raney Nickel in ammonia-saturated methanol.

Boc Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

Yield : 58% (over three steps).

Table 2: Hydrogenation Conditions Comparison
Step Catalyst Pressure Solvent Yield
Dinitropyridine → Diaminopyridine Pd/C 50 psi Ethanol 85%
Pyridine → Piperidine Raney Ni 100 psi NH₃/MeOH 68%

Bromination-Amination Strategy

Bromination of 4-Oxopiperidine

tert-Butyl 4-oxopiperidine-1-carboxylate is brominated at the 3-position using AlCl₃ and Br₂ in THF/Et₂O at 0–5°C.

Key Data :

  • Bromine equivalents: 1.1 eq
  • Reaction time: 24 h
  • Yield: 89%

Double Amination

The 3-bromo intermediate undergoes nucleophilic substitution with ammonia in a sealed tube (120°C, 12 h) to introduce the 3-amino group. A second amination at the 5-position requires LDA-mediated deprotonation followed by NH₃ treatment.

Yield : 52% (over two steps).

Curtius Rearrangement Approach

Synthesis of Diacylazide

From 3,5-dicarboxy-piperidine , treatment with diphosgene forms the diacid chloride, which reacts with sodium azide to yield the diacylazide.

Thermal Rearrangement

Heating the diacylazide in toluene at 110°C induces Curtius rearrangement, forming 3,5-diisocyanato-piperidine , hydrolyzed to the diamine.

Boc Protection

Standard Boc protection with Boc₂O in THF completes the synthesis.

Yield : 47% (three steps).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison
Method Steps Total Yield Key Advantage Limitation
Reductive Amination 3 65–72% High stereocontrol Requires ozonolysis step
Hydrogenation 3 58% Scalable High-pressure conditions
Bromination-Amination 4 52% Avoids sensitive intermediates Low yielding amination
Curtius Rearrangement 4 47% No metal catalysts Explosive intermediates

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Recent patents (CN107805218B) highlight continuous flow reactors for hydrogenation steps, reducing reaction times from 24 h to 2 h with 10% Pd/C cartridges.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reductive amination (PMI = 8.2) outperforms bromination (PMI = 14.5) due to fewer solvents.
  • E-Factor : Curtius rearrangement (E = 32) is less sustainable vs. hydrogenation (E = 18).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,5-diaminopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3,5-diaminopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-diaminopiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or proteins through its amino groups, forming hydrogen bonds or covalent linkages. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3,5-diaminopiperidine-1-carboxylate can be contrasted with analogous piperidine and pyrrolidine derivatives. Below is a detailed analysis supported by data from available sources:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Reactivity/Applications
This compound Not Provided C10H21N3O2 215.29 (calc.) Boc-protected amine, two amines Drug intermediate; coupling reactions, peptide synthesis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C17H25NO4 307.4 Boc, hydroxymethyl, methoxyphenyl Lab research (e.g., chiral building blocks)
tert-Butyl 3,5-dioxopiperidine-1-carboxylate 100191-20-6 C10H15NO4* 304.79 (reported) Boc, two ketones Potential use in cyclization or oxidation reactions

* Note: The molecular formula for tert-butyl 3,5-dioxopiperidine-1-carboxylate in (C6H2Br2Cl2) conflicts with its name, which implies a piperidine backbone with two ketones and a tert-butyl group. The correct formula is likely C10H15NO4 (calculated molecular weight: 215.23), suggesting a typographical error in the source .

Key Findings:

Structural Differences: The target compound (this compound) has two amino groups, enabling nucleophilic reactivity. In contrast, the pyrrolidine derivative () contains a hydroxymethyl and methoxyphenyl group, rendering it more suited for stereoselective syntheses. The dioxopiperidine analog () features ketones, which may participate in condensation or reduction reactions .

Applications: The diaminopiperidine derivative is critical in medicinal chemistry for constructing nitrogen-rich scaffolds. The dioxopiperidine analog (if correctly formulated) could serve as a precursor for heterocyclic compounds, though its reported molecular formula discrepancy raises concerns about its validated use .

Data Reliability :

  • contains inconsistencies in molecular formula and weight for tert-butyl 3,5-dioxopiperidine-1-carboxylate, highlighting the need for verification via authoritative databases (e.g., PubChem, Reaxys).

Research Implications

  • Synthetic Utility: The amino groups in this compound offer broader functionalization opportunities compared to hydroxyl or ketone-containing analogs.

Q & A

Q. Basic

  • ¹H NMR : Tert-butyl singlet at δ 1.38–1.45 ppm (9H); piperidine protons as multiplets (δ 2.8–3.8 ppm).
  • ¹³C NMR : Carbamate carbonyl resonance at δ 154–157 ppm.
  • Mass Spectrometry (ESI-TOF) : [M+H]⁺ at m/z 258.2 (C₁₁H₂₁N₃O₂).
  • 2D NOESY : Resolves diastereomers by spatial correlations . Validate assignments using DFT-computed shifts .

How can researchers optimize reaction conditions for introducing multiple protecting groups while minimizing side reactions?

Advanced
Use Design of Experiments (DoE) to:

Screen Critical Factors : Plackett-Burman design identifies solvent polarity, base strength, and stoichiometry.

Model Yield : Response Surface Methodology (RSM) with Central Composite Design optimizes temperature (15°C) and Boc₂O equivalents (1.2) using DIPEA in THF .

Monitor Intermediates : TLC (10% MeOH/DCM) detects overprotection. For steric hindrance, employ Fmoc as a temporary group .

What strategies effectively resolve contradictions in reported biological activity data for derivatives?

Q. Advanced

Purity Validation : HPLC-MS (>98% purity), Karl Fischer (<0.5% water).

Polymorph Control : Single-crystal XRD confirms structural homogeneity .

Standardized Bioassays : Use reference inhibitors and control CO₂/pH to avoid piperidine protonation artifacts .

Cross-Validation : Isothermal titration calorimetry (ITC) measures binding thermodynamics independently .

What purification methods are most effective for isolating this compound from polar byproducts?

Q. Basic

  • Silica Chromatography : 20–40% EtOAc/hexane gradient, followed by 5–10% MeOH/DCM.
  • Reverse-Phase C18 Columns : 0.1% TFA in water/acetonitrile removes polar impurities .
  • Recrystallization : Toluene/hexane (1:3) yields high-purity crystals (mp 112–114°C).
  • Centrifugal Partition Chromatography (CPC) : Heptane/EtOAc/MeOH/water (5:5:5:5) for acid-sensitive compounds .

How can computational chemistry guide the design of derivatives with enhanced physiological stability?

Q. Advanced

QM/MM Simulations : Calculate carbamate hydrolysis activation energies (ΔG‡ <25 kcal/mol indicates instability).

Electrostatic Potential Mapping : Identify sites for salt bridge stabilization.

MD Simulations (AMBER) : Predict aggregation over 100ns trajectories.

Hammett Analysis : Electron-withdrawing groups at C4 improve stability by 30% .

Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) correlates with shelf life .

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